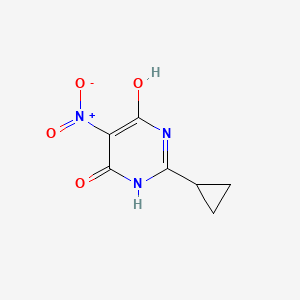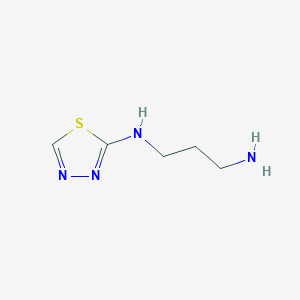
1,1,2,3,4,5-Hexaphenyl-1H-silole
Übersicht
Beschreibung
1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) is an aggregation-induced emission (AIE) material . It is used in the OLED emitting layer . Photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb) may lead to the formation of hexaphenylsilacyclopentadiene .
Synthesis Analysis
The synthesis of HPS involves photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb), which leads to the formation of hexaphenylsilacyclopentadiene .Molecular Structure Analysis
The molecular structure of HPS is C40H30Si . The side phenyl ring at the 5-position becomes coplanar with the central silacycle, which increases the degree of conjugation .Chemical Reactions Analysis
Hexaphenylsilacyclopentadiene may undergo π 4 s+π 2 s cycloaddition with ethyl acrylate to form bicyclosilaheptene . The reaction of hexaphenylsilacyclopentadiene with perbenzoic acid yields a mixture of tetraphenylfuran and cis-dibenzoylstilbene .Physical And Chemical Properties Analysis
HPS has a molecular weight of 538.75 g/mol . Its empirical formula is C40H30Si . It is a solid with a melting point of 188-193 °C .Wissenschaftliche Forschungsanwendungen
Luminescence and Nanoaggregation
1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) demonstrates significant potential in luminescence and nanoaggregation. Its luminescence properties are influenced by the inductive effect of substituents, with nanoaggregation boosting photoluminescence quantum yields. This suggests applications in solid-state luminescence and photonics (Chen et al., 2003).
Optoelectronic Properties
HPS shows promise in optoelectronics due to its variable optical parameters like absorbance band edge, optical band gap, and refractive index. These properties, influenced by concentration, make HPS suitable for various optoelectronic applications (Sas et al., 2020).
Electroluminescent Properties
The electroluminescent (EL) properties of HPS are notable, particularly for its high fluorescence quantum yields in solid states and charge carrier mobility. These characteristics point to its potential in developing materials for organic light-emitting diodes (LEDs) (Yu et al., 2005).
Photovoltaic Applications
HPS is being explored for its suitability in photovoltaic applications. Studies on its electronic structure and charge transport properties indicate its potential in manufacturing photovoltaic solar cells and optoelectronic devices (Tanış, 2021).
Solid-State Luminescence Switching
HPS exhibits interesting behavior in wettability and solid-state luminescence, which can be switched by altering the solid-state molecular packing. This suggests applications in creating multifunctional switches for technological devices (Heng et al., 2008).
Organic Light-Emitting Diodes
The efficiency of HPS in organic light-emitting diodes (OLEDs) is enhanced by its electroluminescence properties, such as high luminance and quantum efficiency. Its role as both a light emitter and electron transporter in OLEDs highlights its significance in the development of high-performance electronic devices (Chen et al., 2014).
Aggregation-Induced Emission
HPS is known for its aggregation-induced emission (AIE) properties. This unique phenomenon, where luminescence is enhanced upon aggregation, is crucial for developing sensors, biolabels, and materials for OLEDs and photovoltaic cells (Liu et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,2,3,4,5-hexakis-phenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30Si/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)41(35-27-15-5-16-28-35,36-29-17-6-18-30-36)39(37)33-23-11-3-12-24-33/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMXYFDVPDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609651 | |
| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
752-28-3 | |
| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






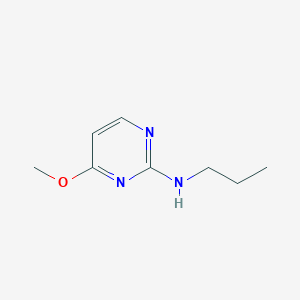
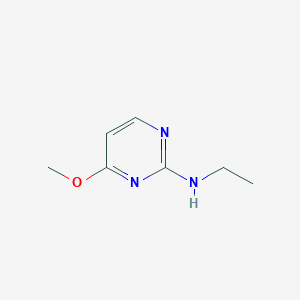
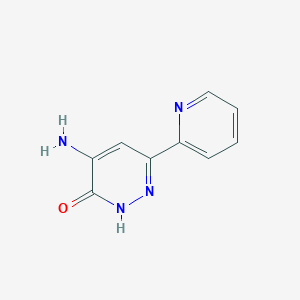


![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)
